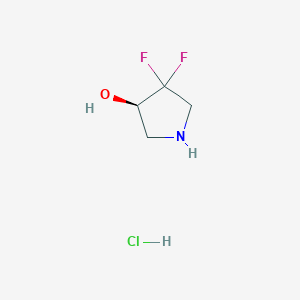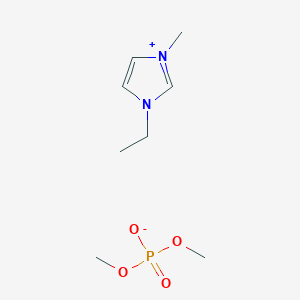
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride
説明
(3R)-4,4-Difluoropyrrolidin-3-ol hydrochloride, also known as 3R-4,4-DFPH or 3R-DFPH, is a derivative of the pyrrolidinone class of compounds. It is a colorless, odorless, crystalline solid with a melting point of 165-168°C. 3R-DFPH is used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. It is also used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学的研究の応用
Enantioselective Synthesis
- Enantioselective Routes : A study describes two enantioselective routes to 4,4-difluoropyrrolidin-3-ol, showcasing its use as a valuable building block in medicinal chemistry (Si et al., 2016).
Synthesis Techniques
- Facile and Fluorination-Free Synthesis : Another research details a straightforward synthesis method for 3,3-difluoropyrrolidine hydrochloride, important in the synthesis of biologically active compounds (Wei et al., 2012).
Molecular Reactivity and Analysis
- Characterization and Reactivity Studies : Research on a related heterocycle molecule explores its synthesis, characterization, and reactivity, contributing to the understanding of such compounds' properties (Murthy et al., 2017).
- Conformational Analysis : A study presents the synthesis of 3-fluoro-4-hydroxyprolines, analyzing their conformational behavior and interaction with biological systems (Testa et al., 2018).
Application in Organic Synthesis
Synthesis of Bioactive Molecules : A practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol is reported, highlighting its role as an intermediate in the creation of various bioactive molecules (Kotian et al., 2005).
Synthesis of 1′-Aza-C-Nucleosides : This compound is used in the synthesis of pyrimidine 1′-aza-C-nucleosides, indicating its utility in nucleoside analog synthesis (Filichev & Pedersen, 2001).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ols : The compound facilitates the creation of enantiomerically pure 4-substituted pyrrolidin-3-ols, useful in synthesizing enantiopure bioactive pyrrolidines (Karlsson & Högberg, 2001).
Biological and Medicinal Applications
Base Excision Repair Glycosylases : Transition state mimics based on pyrrolidin-3-ol derivatives were synthesized for profiling glycosylases involved in DNA repair, demonstrating the compound's relevance in biochemical studies (Chu et al., 2011).
Pathogen-Inducible Biosynthesis Pathway : In a study related to plant biochemistry, the compound is implicated in the biosynthesis of 3-deoxyanthocyanidins in sorghum, a response to fungal inoculation (Liu et al., 2010).
特性
IUPAC Name |
(3R)-4,4-difluoropyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2NO.ClH/c5-4(6)2-7-1-3(4)8;/h3,7-8H,1-2H2;1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERLCGBOKVMAG-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(CN1)(F)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2Z)-3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-propenoic acid](/img/structure/B6360928.png)


![Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate](/img/structure/B6360963.png)


![1-Methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B6360984.png)
![t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate](/img/structure/B6360992.png)

![2-(5-Chloro-pentyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6361015.png)

